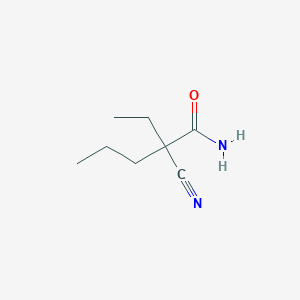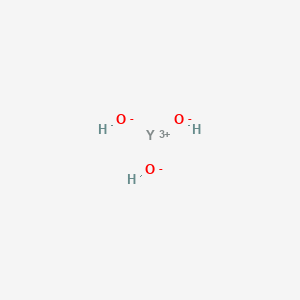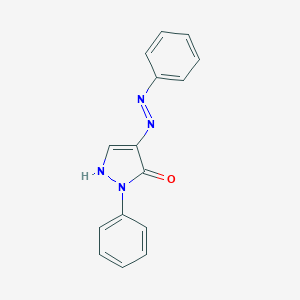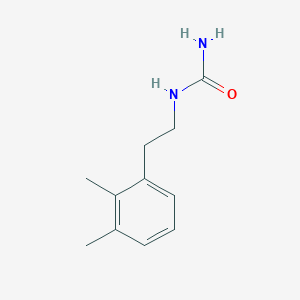
2,3-Dimethylphenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEU and is a derivative of phenethylamine. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DMPEU is not fully understood, but it is thought to act as an agonist for certain GPCRs. By binding to these receptors, DMPEU can activate downstream signaling pathways and lead to various physiological effects.
Biochemical and Physiological Effects
DMPEU has been found to exhibit various biochemical and physiological effects. For example, it has been shown to increase intracellular calcium levels in certain cell types. It has also been shown to stimulate the release of certain neurotransmitters, such as dopamine and norepinephrine. These effects are likely due to the activation of specific GPCRs by DMPEU.
Advantages and Limitations for Lab Experiments
One advantage of using DMPEU in lab experiments is its high affinity and selectivity for certain GPCRs. This makes it a valuable tool for the study of these receptors and their downstream signaling pathways. However, one limitation is that DMPEU is not a naturally occurring compound and may not fully mimic the effects of endogenous ligands. Additionally, DMPEU may have off-target effects that need to be carefully considered in experimental design.
Future Directions
There are several future directions for research on DMPEU. One area of interest is the development of DMPEU derivatives with improved selectivity and affinity for specific GPCRs. Another area of interest is the study of DMPEU in vivo to better understand its physiological effects. Additionally, DMPEU may have potential therapeutic applications, and further research is needed to explore this possibility.
Conclusion
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. DMPEU has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, DMPEU is a valuable tool for the study of GPCRs and their downstream signaling pathways.
Synthesis Methods
DMPEU is synthesized through the reaction of 2,3-dimethylphenethylamine and urea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is DMPEU, which can be purified through recrystallization or column chromatography.
Scientific Research Applications
DMPEU has been found to have various scientific research applications. One of the primary applications is as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are involved in various physiological processes. DMPEU has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for the study of these receptors.
Properties
| 17291-87-1 | |
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-10(9(8)2)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
InChI Key |
PZZVZUYFWZWFGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





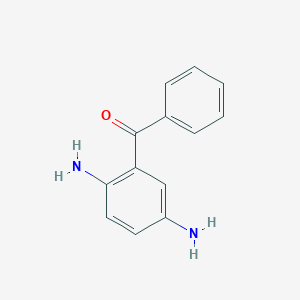
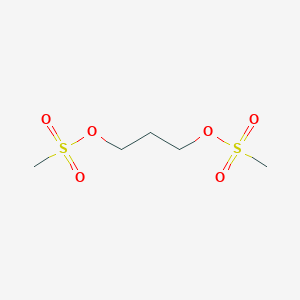

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)

